2-Bromo-4-(trifluoromethoxy)phenol
Overview
Description
2-Bromo-4-(trifluoromethoxy)phenol is a chemical compound that is part of a broader class of bromophenols. These compounds are characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a phenol ring. Bromophenols are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of substituted phenols, such as 2-Bromo-4-(trifluoromethoxy)phenol, can be achieved through methods like directed ortho-lithiation, which allows for the introduction of various electrophiles to the phenol ring. The synthesis process is facilitated by the use of protecting groups and can result in good to excellent yields . Additionally, oxidative bromination has been employed to synthesize related compounds, such as 2-Bromo-4-methylphenol, under low-temperature conditions to achieve high yields .
Molecular Structure Analysis
While the specific molecular structure of 2-Bromo-4-(trifluoromethoxy)phenol is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray single-crystal diffraction . These studies provide insights into the crystallographic parameters and molecular geometry, which can be compared with theoretical calculations using methods like density functional theory (DFT).
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including electrophilic aromatic substitutions. For instance, phenols can be functionalized with trifluoromethylthiol groups in a para-selective manner, and subsequent reactions can lead to the formation of additional derivatives . The presence of a bromine atom on the phenol ring can also facilitate further transformations, such as halogenation, nitration, and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols depend on the substituents present on the phenol ring. These properties can include solubility, melting and boiling points, and reactivity towards other chemicals. The introduction of electron-withdrawing groups like trifluoromethoxy can influence the acidity of the phenol and its behavior in chemical reactions . Additionally, the presence of a bromine atom can make the compound susceptible to nucleophilic attack and facilitate further chemical modifications .
Scientific Research Applications
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Pharmaceuticals : This compound could serve as a basic building block for numerous pharmaceutical drugs . The specific applications would depend on the drug being synthesized and the role this compound plays in its structure.
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Palladium-Catalyzed Direct Arylations : A study has shown that similar compounds can be used in palladium-catalyzed direct arylation of heteroarenes . This falls under the field of organic chemistry. The process involves using the compound as a catalyst to facilitate the reaction that forms the arylated heteroarenes. The specific procedures, technical details, and results would depend on the particular reaction conditions and the reactants involved .
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Synthesis Routes : There could be various synthesis routes for “2-Bromo-4-(trifluoromethoxy)phenol” with different experimental details and outcomes. These synthesis routes could be used in various fields of chemistry for the production of other compounds.
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Palladium-Catalyzed Direct Arylations of Heteroarenes : This compound could be used in palladium-catalyzed direct arylation of heteroarenes . This falls under the field of organic chemistry. The process involves using the compound as a catalyst to facilitate the reaction that forms the arylated heteroarenes . The specific procedures, technical details, and results would depend on the particular reaction conditions and the reactants involved .
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Pharmaceutical Chemistry : “2-Bromo-4-(trifluoromethoxy)phenol” could be used as a basic building block for numerous pharmaceutical drugs . The specific applications would depend on the drug being synthesized and the role this compound plays in its structure .
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Synthesis Routes : There could be various synthesis routes for “2-Bromo-4-(trifluoromethoxy)phenol” with different experimental details and outcomes . These synthesis routes could be used in various fields of chemistry for the production of other compounds .
Safety And Hazards
“2-Bromo-4-(trifluoromethoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSCBQZMCFSTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616115 | |
Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)phenol | |
CAS RN |
200956-13-4 | |
Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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